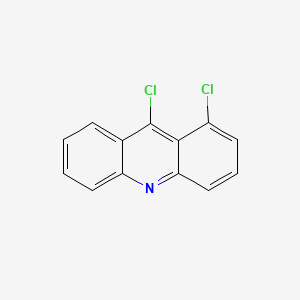

1,9-Dichloroacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35547-69-4 |

|---|---|

Molecular Formula |

C13H7Cl2N |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

1,9-dichloroacridine |

InChI |

InChI=1S/C13H7Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |

InChI Key |

BJNUSOGKDXDGNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,9-Dichloroacridine from N-Phenylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 1,9-dichloroacridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, N-phenylanthranilic acid, and proceeds through key intermediates including acridone and 9-chloroacridine. This document provides detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the reaction workflows to ensure clarity and reproducibility for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound from N-phenylanthranilic acid is a multi-step process. The core strategy involves the initial formation of the tricyclic acridone scaffold, followed by sequential chlorination steps. An alternative and more regioselective approach involves the synthesis of a chlorinated N-phenylanthranilic acid derivative prior to cyclization to ensure the desired 1,9-disubstitution pattern. This guide will focus on a plausible pathway derived from established chemical principles, commencing with the foundational Ullmann condensation.

Logical Flow of the Synthesis:

Caption: Overall synthetic workflow from N-phenylanthranilic acid to this compound.

Experimental Protocols

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

N-Phenylanthranilic acid is conveniently synthesized via the Ullmann condensation, which involves the copper-catalyzed coupling of an aniline with a halogenated benzoic acid.[1]

Reaction Scheme:

Aniline + 2-Chlorobenzoic Acid → N-Phenylanthranilic Acid

Experimental Protocol:

A mixture of 2-chlorobenzoic acid (25.64 mmol), aniline (12.82 mmol), potassium carbonate (19.23 mmol), and copper powder (19.23 mmol) in dimethylformamide (50 mL) is heated to reflux at 130°C and stirred overnight.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and filtered through celite. The filtrate is then added to 200 mL of water, and the pH is adjusted to approximately 3 with hydrochloric acid to precipitate the product. The resulting solid is collected by suction filtration and dried to yield N-phenylanthranilic acid as a dark green solid.[2]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N-Phenylanthranilic Acid | C₁₃H₁₁NO₂ | 213.23 | ~90 | 181-184 |

Step 2: Cyclization of N-Phenylanthranilic Acid to Acridone

The intramolecular cyclization of N-phenylanthranilic acid to form the acridone core is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[3][4]

Reaction Scheme:

N-Phenylanthranilic Acid → Acridone

Experimental Protocol:

N-phenylanthranilic acid (0.2 mole) is dissolved in 100 cc of concentrated sulfuric acid (sp. gr. 1.84) in a 500-cc flask.[3] The solution is heated on a boiling water bath for four hours. The hot solution is then carefully poured into 1 L of boiling water. The resulting yellow precipitate is filtered after boiling for five minutes. The moist solid is boiled for five minutes with a solution of 30 g of sodium carbonate in 400 cc of water, collected by suction, and washed thoroughly with water. After air-drying, crude acridone is obtained.[3]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Acridone | C₁₃H₉NO | 195.22 | 91-96 | 344-346 (crude) |

Step 3: Synthesis of 9-Chloroacridine

The conversion of acridone to 9-chloroacridine is a crucial step that activates the 9-position for further nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Reaction Scheme:

Acridone → 9-Chloroacridine

Experimental Protocol:

In a 500-ml round-bottomed flask fitted with a water-cooled condenser, 46 g of acridone (or 50 g of N-phenylanthranilic acid) is mixed with 160 ml of phosphorus oxychloride.[5] The mixture is slowly heated to 85–90°C on a water bath. A vigorous reaction will occur, and the flask should be removed from the heat. Once the initial reaction subsides, the flask is heated in an oil bath at 135–140°C for 2 hours. The excess phosphorus oxychloride is removed by distillation under vacuum. The cooled residue is then poured into a well-stirred mixture of 200 ml of concentrated ammonia solution, 500 g of ice, and 200 ml of chloroform. After the solid has dissolved, the chloroform layer is separated, and the aqueous layer is extracted with additional chloroform. The combined chloroform extracts are dried over calcium chloride, filtered, and the solvent is removed by distillation to yield crude 9-chloroacridine.[5]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 9-Chloroacridine | C₁₃H₈ClN | 213.66 | Nearly Theoretical | 117-118 |

Step 4: Synthesis of this compound

The regioselective introduction of a second chlorine atom at the 1-position of the acridine ring is the most challenging step. Direct electrophilic chlorination of 9-chloroacridine often leads to a mixture of isomers. A more controlled approach involves the synthesis of a pre-chlorinated precursor.

Alternative Regioselective Strategy:

A more reliable route to this compound involves the Ullmann condensation of 2,6-dichloroaniline with anthranilic acid to form N-(2,6-dichlorophenyl)anthranilic acid. Subsequent cyclization and chlorination at the 9-position would then yield the desired product.

Workflow for Regioselective Synthesis:

Caption: A proposed regioselective pathway to this compound.

Experimental Protocol (Conceptual):

-

Synthesis of N-(2,6-dichlorophenyl)anthranilic acid: Following a modified Ullmann condensation protocol, 2,6-dichloroaniline would be reacted with 2-halobenzoic acid in the presence of a copper catalyst and a base.

-

Cyclization to 1-Chloroacridone: The resulting N-(2,6-dichlorophenyl)anthranilic acid would be cyclized using a strong acid like polyphosphoric acid or concentrated sulfuric acid. The presence of the chlorine atom at the 2-position of the phenyl ring is expected to direct the cyclization to yield 1-chloroacridone.

-

Chlorination to this compound: The final step would involve the chlorination of 1-chloroacridone at the 9-position using a reagent such as phosphorus oxychloride, similar to the synthesis of 9-chloroacridine.

Quantitative Data (Predicted):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(2,6-dichlorophenyl)anthranilic acid | C₁₃H₉Cl₂NO₂ | 282.12 |

| 1-Chloroacridone | C₁₃H₈ClNO | 229.66 |

| This compound | C₁₃H₇Cl₂N | 248.11 |

Conclusion

This technical guide outlines a comprehensive synthetic route to this compound starting from N-phenylanthranilic acid. While the initial steps to form 9-chloroacridine are well-established, the regioselective introduction of a second chlorine atom at the 1-position presents a significant challenge. The proposed alternative strategy, commencing with chlorinated precursors, offers a more controlled and promising pathway to the desired this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of acridine derivatives for various applications in drug discovery and materials science. Further experimental validation of the proposed regioselective pathway is encouraged to establish optimal reaction conditions and yields.

References

An In-Depth Technical Guide to Dichloroacridines: Chemical Properties, Structure, and Synthesis

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Acridine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives have long been a subject of intense scientific scrutiny due to their diverse biological activities. Among these, dichloroacridines represent a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of dichloroacridines. It is important to note that while a variety of dichloroacridine isomers exist, comprehensive experimental data for many, including 1,9-dichloroacridine, is notably scarce in publicly accessible literature. Therefore, this guide will focus on the available data for representative isomers to provide a comparative understanding of this class of compounds.

Chemical Structure and Properties of Dichloroacridine Isomers

The core structure of acridine consists of three fused aromatic rings. The positions of the two chlorine atoms on this tricycle give rise to numerous isomers, each with potentially distinct physicochemical properties. Below is a summary of the available data for some of the studied dichloroacridine isomers.

Table 1: Physicochemical Properties of Selected Dichloroacridine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,9-Dichloroacridine | 1019-14-3[1][2] | C₁₃H₇Cl₂N | 248.11[1] | Not Reported |

| 3,9-Dichloroacridine | 35547-70-7[3] | C₁₃H₇Cl₂N | 248.11 | Not Reported |

| 6,9-Dichloro-2-methoxyacridine | 86-38-4[4] | C₁₄H₉Cl₂NO | 278.13 | 163-165[4] |

Synthesis of Dichloroacridines

The synthesis of dichloroacridines can be achieved through various methods, often involving the construction of the acridine core from appropriately substituted precursors. The Bernthsen acridine synthesis and the Ullmann condensation are two classical methods that can be adapted for this purpose. A general approach often involves the synthesis of a dichlorinated N-phenylanthranilic acid, which is then cyclized to form the corresponding acridone. Subsequent chlorination yields the desired dichloroacridine.

Representative Experimental Protocol: Synthesis of 9-Chloroacridine

While a specific protocol for this compound is not available, the following procedure for the synthesis of 9-chloroacridine from N-phenylanthranilic acid provides a relevant and illustrative experimental methodology.[5] This method can be adapted by starting with a dichlorinated N-phenylanthranilic acid to obtain a dichloroacridine.

Materials:

-

N-phenylanthranilic acid

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Ammonia solution (0.5%)

-

Ethanol

-

Phenol

-

Ammonium carbonate

Procedure:

-

A mixture of N-phenylanthranilic acid and phosphorus oxychloride is heated to initiate a vigorous reaction.

-

After the reaction subsides, the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting crude 9-chloroacridine is extracted with chloroform.

-

For purification, the crude product can be dissolved in boiling ethanol, and ammonia solution is added to precipitate the purified 9-chloroacridine.[5]

The following diagram illustrates a generalized synthetic pathway for dichloroacridines, starting from a dichlorinated aniline and 2-chlorobenzoic acid, proceeding through an Ullmann condensation to form a dichlorinated N-phenylanthranilic acid, followed by cyclization and chlorination.

Caption: Generalized synthesis of dichloroacridines.

Spectral Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of dichloroacridines would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The specific coupling patterns and chemical shifts would be dependent on the positions of the chlorine atoms. ¹³C NMR spectra would similarly show a series of signals in the aromatic region, with the carbons attached to chlorine exhibiting characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum of a dichloroacridine would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1) would be a key feature for identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of a dichloroacridine would exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (typically in the 1400-1650 cm⁻¹ region), and C-Cl stretching vibrations (usually below 850 cm⁻¹). An IR spectrum for 6,9-dichloro-2-methoxyacridine is available in the NIST Chemistry WebBook.[6]

Reactivity and Biological Activity

The reactivity of the acridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the substituent chlorine atoms. The 9-position of the acridine nucleus is particularly susceptible to nucleophilic attack. The chlorine atom at the 9-position in compounds like 9-chloroacridine is readily displaced by nucleophiles, making it a versatile intermediate for the synthesis of a wide range of 9-substituted acridines.

The biological activity of acridine derivatives is often attributed to their ability to intercalate into DNA, thereby interfering with DNA replication and transcription. This mechanism is the basis for the antitumor and antimicrobial properties of many acridines. The presence and position of chlorine atoms can significantly modulate this biological activity, as well as the pharmacokinetic properties of the compounds. Some studies have investigated the cytotoxicity of dichloro-substituted compounds in combination with anticancer agents.

The following diagram illustrates the general mechanism of action for many acridine derivatives as DNA intercalators, a principle that is expected to extend to dichloroacridines.

Caption: Acridine derivatives' mechanism of action.

Conclusion

Dichloroacridines are a class of compounds with significant synthetic and medicinal potential. While comprehensive data for all isomers, particularly this compound, remains limited, the available information on related compounds provides a valuable framework for understanding their chemical properties, synthesis, and biological activity. Further research into the synthesis and characterization of a wider range of dichloroacridine isomers is warranted to fully explore their potential applications in drug discovery and materials science.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,9-Dichloroacridine | 35547-70-7 [chemicalbook.com]

- 4. 6,9-Dichloro-2-methoxyacridine CAS#: 86-38-4 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

An In-depth Technical Guide to Dichloroacridines: Focus on Commercially Available and Studied Isomers

A comprehensive search for the physical and chemical properties of 1,9-dichloroacridine has revealed a significant lack of available data for this specific isomer. Scientific literature and chemical databases predominantly feature information on other dichloroacridine derivatives, most notably 6,9-dichloro-2-methoxyacridine and the related monochloro-derivative, 9-chloroacridine. This guide, therefore, focuses on the available data for these more extensively studied compounds to provide relevant insights for researchers, scientists, and drug development professionals, while noting the data gap for the this compound isomer.

Summary of Physical and Chemical Properties

Quantitative data for commercially available and studied dichloroacridine derivatives are summarized below. It is crucial to note that these properties are not directly transferable to the 1,9-dichloro isomer.

| Property | 6,9-Dichloro-2-methoxyacridine | 9-Chloroacridine |

| Molecular Formula | C₁₄H₉Cl₂NO[1][2] | C₁₃H₈ClN[3][4][5] |

| Molecular Weight | 278.13 g/mol [1][2] | 213.66 g/mol [4][5] |

| CAS Number | 86-38-4[1] | 1207-69-8[3][4][5] |

| Melting Point | 163-165 °C[1] | Not specified |

| Boiling Point | 444.3±25.0 °C (Predicted)[1] | Not specified |

| Solubility | Insoluble in water[1] | Not specified |

| Appearance | Needle-like crystals[1] | Not specified |

Spectral Data

Spectroscopic data is essential for the identification and characterization of acridine derivatives. While no specific spectra for this compound were found, extensive data is available for 9-chloroacridine.

For 9-Chloroacridine:

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides mass spectral data for 9-chloroacridine, which can be used for its identification.[4][5]

-

Infrared (IR) Spectroscopy: IR spectra for 9-chloroacridine are available and can be accessed for structural elucidation.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data for 9-chloroacridine have been reported, providing detailed information about its molecular structure.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of various acridine derivatives are available in the literature. These methods often involve multi-step reactions and provide a foundation for the potential synthesis of less common isomers like this compound.

General Synthesis of 9-Chloroacridines

A common route to 9-chloroacridines involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride. This method can be adapted to produce various substituted 9-chloroacridines by using appropriately substituted starting materials. The synthesis of 4,9-diaminoacridines and 4-aminoacridines often starts from a 6,9-dichloro-2-methoxy-4-nitroacridine precursor.[6] Optimization of these synthetic routes to be greener and more efficient is an active area of research.[6]

Logical Relationships in Acridine Synthesis

The synthesis of complex acridine derivatives often follows a logical progression from simpler, more readily available precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted aminoacridines, which often involves a chloroacridine intermediate.

Conclusion

While a direct and in-depth technical guide on this compound cannot be provided due to the absence of specific data in the public domain, this document offers a comprehensive overview of the available information for closely related and well-studied dichloroacridine derivatives. The provided data on physical and chemical properties, spectral characteristics, and synthetic methodologies for compounds like 6,9-dichloro-2-methoxyacridine and 9-chloroacridine can serve as a valuable resource for researchers in the field. Further experimental work would be required to synthesize and characterize the this compound isomer to elucidate its specific properties.

References

- 1. chembk.com [chembk.com]

- 2. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 3. Basic Chemical Data [dtp.cancer.gov]

- 4. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acridine, 9-chloro- [webbook.nist.gov]

- 6. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Dichloroacridines and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Acridine and Chlorinated Derivatives

Direct CAS registry number and molecular weight information for 1,9-dichloroacridine are not found in publicly accessible databases. For reference and comparative purposes, the data for the parent acridine molecule and its key chlorinated derivatives are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Acridine | 260-94-6 | C₁₃H₉N | 179.22 |

| 9-Chloroacridine | 1207-69-8 | C₁₃H₈ClN | 213.66 |

| 3,9-Dichloroacridine | 35547-70-7 | C₁₃H₇Cl₂N | 248.11 |

Synthesis of the Acridine Core and Chlorinated Derivatives

The synthesis of chlorinated acridines typically involves the initial construction of the acridine scaffold followed by chlorination, or the use of chlorinated starting materials. The Bernthsen acridine synthesis and the Ullmann condensation are two classical methods for preparing the acridine core. The subsequent introduction of a chlorine atom at the 9-position is a common strategy, yielding the key intermediate, 9-chloroacridine.

General Synthesis Pathway for 9-Chloroacridine

A widely used synthetic route to 9-chloroacridine involves a two-step process starting from o-chlorobenzoic acid and aniline. This pathway is depicted in the workflow diagram below. The initial step is an Ullmann condensation to form N-phenylanthranilic acid, which is then cyclized in the presence of phosphorus oxychloride (POCl₃) to yield 9-chloroacridine.

A Technical Guide to the Solubility of Acridine Derivatives in Organic Solvents with a Focus on 1,9-Dichloroacridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 1,9-dichloroacridine in organic solvents. This guide, therefore, provides a comprehensive overview of the solubility of the parent compound, acridine, and general methodologies for determining the solubility of related compounds, which can be applied to this compound.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The solubility of these compounds in various solvents is a critical physicochemical parameter that influences their synthesis, purification, formulation, and biological activity. This technical guide provides an in-depth look at the available solubility information for acridine and outlines a general experimental protocol for determining the solubility of derivatives such as this compound.

Solubility of Acridine and its Derivatives

While specific data for this compound is unavailable, the solubility of the parent acridine molecule offers a useful reference point. The solubility of substituted acridines can be influenced by the nature and position of the substituents. For instance, the introduction of polar groups like hydroxyl or amino groups can alter solubility in polar solvents. Conversely, the addition of non-polar halogen atoms, as in this compound, is expected to influence its solubility profile.

The following table summarizes the available qualitative and quantitative solubility data for acridine in various solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Acridine | Water (hot) | Not Specified | Slightly Soluble[1] |

| Acridine | Water | 24 | 38.4 mg/L[1] |

| Acridine | Ethanol | Not Specified | Very Soluble[1] |

| Acridine | Ethanol | 20 | 1 g in 6 mL |

| Acridine | Ether | Not Specified | Very Soluble[1] |

| Acridine | Ether | 20 | 1 g in 16 mL |

| Acridine | Benzene | Not Specified | Very Soluble[1] |

| Acridine | Benzene (boiling) | 80.1 | 1 g in <1 mL |

| Acridine | Benzene | 20 | 1 g in 5 mL |

| Acridine | Carbon Disulfide | Not Specified | Very Soluble[1] |

| Acridine | Cyclohexane (boiling) | 80.74 | 1 g in 1.8 mL |

| Acridine Orange | Ethanol | Not Specified | ~0.3 mg/mL |

| Acridine Orange | DMSO | Not Specified | ~20 mg/mL |

| Acridine Orange | Dimethyl Formamide | Not Specified | ~2 mg/mL |

| Acridine Orange | PBS (pH 7.2) | Not Specified | ~1 mg/mL |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in organic solvents. This method is based on the widely used shake-flask method.

3.1. Materials

-

This compound (or the compound of interest)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide, etc.) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the filtered sample solution into the HPLC system and determine its concentration by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorption (λmax) against concentration.

-

Dilute the filtered sample solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the original concentration.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

A thorough search of the scientific literature did not reveal any specific information regarding signaling pathways directly involving this compound. Research on acridine derivatives often focuses on their mechanism of action as DNA intercalators and topoisomerase inhibitors. However, without specific studies on the 1,9-dichloro substituted variant, a diagram of its signaling pathway cannot be provided.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a solid foundation for researchers. The solubility data of the parent acridine molecule offers a preliminary indication of its likely behavior in different solvents. The detailed experimental protocol and workflow diagram presented herein offer a clear and structured approach for scientists to determine the solubility of this compound and other related compounds in their own laboratories. Such data is invaluable for advancing the research and development of acridine-based compounds for various scientific and therapeutic applications.

References

Photophysical Properties of 1,9-Dichloroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1,9-dichloroacridine. Due to a lack of specific experimental data for this compound in the current scientific literature, this document extrapolates its expected characteristics based on the well-documented photophysics of the parent acridine molecule and the known effects of halogen substitution. This guide also outlines detailed experimental protocols for the full photophysical characterization of this compound and illustrates its potential mechanism of action as a DNA intercalator.

Introduction

Acridine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their potent biological activities and unique photophysical properties. Many acridine-based compounds exhibit strong fluorescence and are known to interact with biological macromolecules, particularly through DNA intercalation, making them valuable scaffolds for the development of anticancer and antimicrobial agents. The substitution pattern on the acridine ring system profoundly influences its electronic and, consequently, its photophysical and biological properties.

Predicted Photophysical Properties of this compound

The photophysical properties of this compound are expected to be modulated by the presence of two chlorine atoms on the acridine core. The following table summarizes the known photophysical data for the parent acridine molecule and provides a predictive summary for this compound.

| Property | Acridine (in Ethanol) | This compound (Predicted) | Rationale for Prediction |

| Absorption Maximum (λabs) | ~357 nm | Slight red-shift (~360-370 nm) | Halogen substitution can cause a small bathochromic (red) shift in the absorption spectrum. |

| Molar Absorptivity (ε) | ~10,000 M-1cm-1 | Similar to acridine | The fundamental π-π* transitions are not expected to be drastically altered in intensity by chloro substitution. |

| Emission Maximum (λem) | ~410-430 nm | Slight red-shift (~420-440 nm) | Consistent with the shift in the absorption spectrum. |

| Fluorescence Quantum Yield (Φf) | ~0.3-0.5 | Lower than acridine | The "heavy atom effect" of chlorine is expected to promote intersystem crossing from the singlet excited state to the triplet state, thus reducing fluorescence efficiency. |

| Fluorescence Lifetime (τf) | ~8 ns | Shorter than acridine | An increase in the rate of non-radiative decay pathways (intersystem crossing) will lead to a shorter fluorescence lifetime. |

Potential Mechanism of Action: DNA Intercalation

Acridine derivatives are well-known DNA intercalating agents. The planar aromatic structure of the acridine ring allows it to insert between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and can be further enhanced by interactions between substituents on the acridine ring and the DNA backbone. DNA intercalation can disrupt cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which is the basis for the use of some acridine derivatives as anticancer drugs.

The proposed mechanism of DNA intercalation by this compound is depicted in the following diagram:

Experimental Protocols

To empirically determine the photophysical properties of this compound, a series of spectroscopic and photophysical measurements are required. The following sections detail the standard experimental protocols.

Sample Preparation

-

Synthesis and Purification: this compound should be synthesized and purified to a high degree (>99%). Purity can be assessed by techniques such as NMR, mass spectrometry, and elemental analysis.

-

Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to assess solvatochromic effects. All solvents must be of spectroscopic grade.

-

Concentration: For absorption measurements, prepare solutions with concentrations in the micromolar range (1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0). For fluorescence measurements, prepare more dilute solutions (0.1-1 µM) to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the absorption spectrum of the this compound solution from approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorption (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a corrected emission detector.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.

-

Identify the wavelength of maximum emission (λem).

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem. The excitation spectrum should match the absorption spectrum if a single fluorescent species is present.

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Principle: The fluorescence quantum yield (Φf) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Procedure:

-

Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the corrected fluorescence spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculate the quantum yield using the following equation: Φf,sample = Φf,std * (Isample

-

Unraveling the Enigma of 1,9-Dichloroacridine: A Technical Examination of Its Presumed Biological Mechanisms

For Immediate Release

[City, State] – [Date] – 1,9-Dichloroacridine, a halogenated derivative of the acridine family, presents a compelling case for scientific investigation within the realms of molecular biology and drug development. While specific empirical data on this particular compound remains elusive in publicly accessible literature, its structural classification as an acridine derivative allows for a robust, albeit theoretical, exploration of its potential mechanisms of action within biological systems. This technical guide synthesizes the well-established biological activities of the broader acridine family to project the likely molecular interactions and cellular consequences of this compound, providing a foundational framework for future research.

Acridine derivatives are renowned for their potent biological activities, primarily centered around their interaction with cellular nucleic acids and essential enzymes. The core mechanism of action for many acridines involves the physical insertion of their planar tricyclic ring system between the base pairs of DNA, a process known as intercalation. This guide will delve into the projected mechanisms of this compound, focusing on DNA intercalation, topoisomerase inhibition, and the subsequent induction of apoptosis.

Core Mechanisms of Action: A Triumvirate of Cellular Disruption

The biological impact of acridine compounds typically stems from a cascade of events initiated by their interaction with fundamental cellular components. For this compound, the anticipated mechanisms are threefold:

-

DNA Intercalation: The planar aromatic structure of the acridine core is the quintessential feature enabling it to slide between the base pairs of the DNA double helix. This intercalation is thought to distort the helical structure, creating a physical impediment to crucial cellular processes such as DNA replication and transcription. The presence of chlorine atoms at the 1 and 9 positions may further influence the electronic properties and binding affinity of the molecule to DNA.

-

Topoisomerase Inhibition: Topoisomerases are vital enzymes that regulate the topological state of DNA, a function critical for DNA replication, transcription, and repair. Many acridine derivatives are known inhibitors of both topoisomerase I and II. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering a DNA damage response.

-

Induction of Apoptosis: The culmination of DNA damage and stalled cellular processes often leads to the initiation of programmed cell death, or apoptosis. Acridine-induced apoptosis can be triggered through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Analysis of Acridine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes representative data for other acridine derivatives to provide a comparative context for their biological activities.

| Acridine Derivative | Target | Assay | Endpoint | Value |

| 9-Aminoacridine | DNA | Spectrophotometry | Binding Constant (K) | ~10^5 M^-1 |

| Amsacrine (m-AMSA) | Topoisomerase II | In vitro inhibition | IC50 | 0.5 - 5 µM |

| Various 9-Anilinoacridines | Various Cancer Cell Lines | Cytotoxicity (MTT) | IC50 | Nanomolar to low Micromolar range |

Key Experimental Methodologies

The investigation into the mechanism of action of acridine compounds relies on a suite of well-established experimental protocols.

DNA Intercalation Assays

-

UV-Visible Spectrophotometry: This technique is used to monitor changes in the absorbance spectrum of the acridine compound upon binding to DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorbance.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of acridine derivatives is often quenched upon intercalation into DNA. This change in fluorescence intensity can be used to determine binding affinities.

-

Viscometry: The intercalation of molecules into the DNA helix causes an increase in its length and rigidity, leading to a measurable increase in the viscosity of a DNA solution.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in the DNA structure upon ligand binding, providing further evidence of intercalation.

Topoisomerase Inhibition Assays

-

DNA Relaxation/Supercoiling Assay: This assay measures the ability of topoisomerases to relax supercoiled plasmid DNA. The inhibition of this activity by a compound is observed as a decrease in the amount of relaxed DNA, which can be visualized by agarose gel electrophoresis.

-

Cleavage Complex Stabilization Assay: This method detects the formation of covalent complexes between topoisomerase and DNA, which are stabilized by topoisomerase poisons. The resulting protein-linked DNA breaks can be quantified.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates.

-

Western Blotting: This technique is employed to detect the expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP.

Visualizing the Molecular Pathways

To conceptualize the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Concluding Remarks and Future Directions

While this guide provides a comprehensive theoretical framework for the mechanism of action of this compound, it is imperative to underscore the necessity for empirical validation. Future research should focus on synthesizing this compound and subjecting it to the rigorous experimental protocols outlined herein. Determining its specific DNA binding constant, its IC50 values against topoisomerase I and II, and its cytotoxic profile against a panel of cancer cell lines will be crucial first steps. Furthermore, detailed studies into the specific signaling pathways it modulates to induce apoptosis will provide a more complete understanding of its biological activity. The insights gained from such studies will be invaluable for assessing the potential of this compound as a lead compound in the development of novel therapeutic agents.

The Elusive 1,9-Dichloroacridine: A Technical Guide Based on Acridine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,9-Dichloroacridine is a halogenated derivative of the acridine scaffold, a class of compounds with a rich history in medicinal chemistry. Despite the extensive investigation of many acridine derivatives, a detailed historical account and specific experimental data for the 1,9-dichloro isomer are notably scarce in readily accessible scientific literature. This guide provides a comprehensive overview based on the established chemistry of acridines and their chloro-derivatives, offering plausible synthetic routes, estimated physicochemical properties, and a discussion of the potential challenges in its synthesis and characterization. This document serves as a foundational resource for researchers interested in exploring this specific, yet under-documented, member of the acridine family.

Introduction to Acridine and its Halogenated Derivatives

Acridine, a nitrogen-containing heterocyclic compound, was first isolated from coal tar in 1870. The therapeutic potential of acridine derivatives was recognized in the early 20th century, leading to the development of antibacterial and antimalarial agents. The planar structure of the acridine ring system allows it to intercalate with DNA, a mechanism that underpins the biological activity of many of its derivatives.

Halogenated acridines, particularly those containing chlorine, have been a subject of interest due to the influence of halogen substitution on the electronic properties, reactivity, and biological activity of the parent molecule. While 9-chloroacridine and various other dichloro-isomers are well-documented, this compound remains an outlier with limited specific data.

Plausible Synthetic Pathways

While no specific synthesis for this compound has been prominently documented, established methods for the synthesis of the acridine core and its chlorinated analogues provide a strong basis for proposing viable synthetic routes.

Bernthsen Acridine Synthesis

A potential approach to the this compound scaffold is a modification of the Bernthsen acridine synthesis. This method involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid.

Proposed Protocol:

-

Synthesis of the Diarylamine Intermediate: The synthesis would begin with the Ullmann condensation of 2-chloroaniline and 2-chlorobenzoic acid to form 2-(2-chloroanilino)benzoic acid.

-

Cyclization: The resulting diarylamine would then be subjected to cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures. This cyclization would be expected to yield 1-chloro-9-acridone.

-

Chlorination: The final step would involve the conversion of the acridone to the desired this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Hypothetical Bernthsen synthesis route for this compound.

Ullmann Acridine Synthesis

The Ullmann acridine synthesis offers another plausible route, which involves the intramolecular cyclization of a substituted diphenylamine.

Proposed Protocol:

-

Synthesis of the Diphenylamine Precursor: The initial step would involve the copper-catalyzed Ullmann condensation of 2,6-dichloroaniline with 2-bromobenzoic acid to produce 2-(2,6-dichloroanilino)benzoic acid.

-

Cyclization and Chlorination: This precursor would then be heated with phosphorus oxychloride (POCl₃). This single step would effect both the cyclization to the acridine ring system and the chlorination of the 9-position, directly yielding this compound.

Caption: Hypothetical Ullmann synthesis pathway for this compound.

Estimated Physicochemical and Spectroscopic Data

In the absence of experimentally determined data for this compound, the properties of other dichloroacridine isomers can provide a reasonable estimation.

| Property | 2,9-Dichloroacridine | 3,9-Dichloroacridine | 6,9-Dichloro-2-methoxyacridine |

| Molecular Formula | C₁₃H₇Cl₂N | C₁₃H₇Cl₂N | C₁₄H₉Cl₂NO |

| Molecular Weight | 248.11 g/mol | 248.11 g/mol | 278.13 g/mol |

| Appearance | - | - | Yellow crystalline solid |

| Melting Point | - | - | 164-166 °C |

Data for this compound is not available. The data presented is for related isomers and should be used for estimation purposes only.

Spectroscopic data for this compound would be essential for its definitive identification. Expected spectroscopic characteristics would include:

-

¹H NMR: A complex aromatic region with distinct signals for the seven protons on the acridine core, with chemical shifts influenced by the positions of the two chlorine atoms.

-

¹³C NMR: Thirteen distinct signals in the aromatic region, with the carbon atoms attached to chlorine exhibiting characteristic shifts.

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z 247, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Challenges and Considerations

The synthesis and isolation of this compound are likely to present several challenges:

-

Isomer Formation: The cyclization step in both proposed syntheses could potentially lead to the formation of other dichloroacridine isomers, necessitating careful optimization of reaction conditions and sophisticated purification techniques such as column chromatography or fractional crystallization.

-

Reactivity: The presence of two electron-withdrawing chlorine atoms may influence the reactivity of the acridine ring system, potentially requiring harsher reaction conditions for subsequent chemical modifications.

-

Solubility: Like many polycyclic aromatic hydrocarbons, this compound is expected to have low solubility in common organic solvents, which could complicate its purification and handling.

Conclusion and Future Directions

While the historical discovery and specific experimental data for this compound remain elusive, the foundational principles of acridine chemistry provide a solid framework for its potential synthesis and characterization. The proposed synthetic pathways, based on well-established named reactions, offer a starting point for researchers wishing to explore this particular isomer. The lack of available data also highlights a clear gap in the scientific literature, presenting an opportunity for new research into the synthesis, properties, and potential biological activities of this compound. Future work should focus on the unambiguous synthesis and full spectroscopic characterization of this compound to enable a thorough investigation of its chemical and biological profile.

An In-depth Technical Guide to the Synthesis of 1,9-Dichloroacridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,9-dichloroacridine and its derivatives. Acridine compounds are a significant class of nitrogen-containing heterocycles, widely recognized for their therapeutic potential, including applications as anticancer, antimalarial, and antibacterial agents. The precise placement of halogen substituents on the acridine core is crucial for modulating their biological activity, making the synthesis of specific isomers like this compound a key focus in medicinal chemistry.

This document details the multi-step synthesis, providing structured data and experimental protocols for the key transformations involved.

Core Synthetic Strategy

The most logical and commonly employed strategy for the synthesis of this compound derivatives involves a three-stage process. This approach builds the acridine scaffold from commercially available precursors and introduces the required chlorine substituents in a controlled manner.

Figure 1: Overview of the three-stage synthetic strategy for this compound.

Stage 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

The initial and pivotal step in forming the acridine backbone is the copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2][3][4] This reaction constructs the central diphenylamine skeleton by forming a C-N bond between an aniline derivative and a halobenzoic acid. To achieve the desired 1-chloro substitution pattern on the final acridine, it is essential to begin with a appropriately substituted aniline, namely 2,6-dichloroaniline.

The general reaction involves heating the aniline and the halobenzoic acid with a copper catalyst and a base in a high-boiling solvent.

Caption: The Ullmann condensation reaction pathway.

Experimental Protocol: Synthesis of 2-[(2,6-Dichlorophenyl)amino]benzoic Acid

This protocol is based on established methods for Ullmann-type reactions.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloroaniline (1.0 eq), 2-chlorobenzoic acid (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide or copper powder (approx. 0.1 eq).

-

Solvent and Reflux: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or nitrobenzene. Heat the mixture to reflux (typically 150-200°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a large volume of water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system like ethanol/water to yield the pure 2-[(2,6-dichlorophenyl)amino]benzoic acid.

| Parameter | Value/Condition | Reference |

| Reactants | 2,6-Dichloroaniline, 2-Chlorobenzoic Acid | [5][6] |

| Catalyst | Copper (powder or salt, e.g., CuI) | [1][7] |

| Base | Anhydrous Potassium Carbonate | [8] |

| Solvent | DMF, Nitrobenzene, or other high-boiling polar solvent | [1] |

| Temperature | Reflux (150-200°C) | [1] |

| Reaction Time | 6-12 hours | [9] |

| Typical Yield | 60-85% | (Estimated based on similar reactions) |

Table 1: Summary of reaction parameters for the Ullmann condensation.

Stage 2: Cyclization to Form the Acridone Core

The second stage involves an intramolecular cyclization of the N-phenylanthranilic acid derivative to form the tricyclic acridone structure. This acid-catalyzed dehydration reaction is a type of Friedel-Crafts acylation. Commonly used reagents for this step include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[10][11] The use of a pre-chlorinated precursor ensures the formation of 1-chloroacridone.

Caption: Cyclization of the diphenylamine intermediate.

Experimental Protocol: Synthesis of 1-Chloroacridone

-

Reaction Setup: Carefully add 2-[(2,6-dichlorophenyl)amino]benzoic acid (1.0 eq) in portions to an excess of concentrated sulfuric acid or polyphosphoric acid with stirring.

-

Heating: Heat the mixture, typically on a steam bath or in an oil bath at 100-140°C, for 2-4 hours.

-

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice or into a large volume of boiling water. This will precipitate the acridone product.

-

Purification: The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted starting material. The crude 1-chloroacridone can be further purified by recrystallization from a high-boiling solvent like acetic acid or aniline.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-[(2,6-Dichlorophenyl)amino]benzoic Acid | |

| Cyclizing Agent | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) | [10][11] |

| Temperature | 100-140°C | [8] |

| Reaction Time | 2-4 hours | [8] |

| Typical Yield | > 90% | (Estimated based on similar reactions) |

Table 2: Summary of reaction parameters for the acridone cyclization.

Stage 3: Chlorination to this compound

The final step is the conversion of the carbonyl group at the 9-position of the acridone to a chloride. This is typically achieved by heating the 1-chloroacridone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[12] This reaction proceeds via the formation of a Vilsmeier-Haack type reagent.

Caption: Final chlorination step to yield this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser (protected by a calcium chloride drying tube), mix 1-chloroacridone (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

-

Heating: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The solid acridone will gradually dissolve as it reacts.

-

Workup: After cooling, carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously treated by pouring it onto a mixture of crushed ice and a base (e.g., ammonia or sodium carbonate solution) to neutralize the acidic byproducts and precipitate the crude this compound.

-

Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol or chloroform provides the purified this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | 1-Chloroacridone | |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [12] |

| Temperature | Reflux (approx. 110°C) | [12] |

| Reaction Time | 2-4 hours | [12] |

| Typical Yield | 75-90% | (Estimated based on similar reactions) |

Table 3: Summary of reaction parameters for the final chlorination.

Conclusion

The synthesis of this compound derivatives is a robust multi-step process that relies on well-established named reactions. The key to obtaining the desired 1,9-disubstitution pattern lies in the strategic use of a pre-chlorinated starting material, 2,6-dichloroaniline, in the initial Ullmann condensation. Subsequent cyclization and chlorination steps are generally high-yielding and provide a reliable route to the target compounds. This guide offers a foundational framework for researchers to produce these valuable molecules for further investigation in drug discovery and development programs.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-[(2,6-dichlorophenyl)amino]benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

biological activity of 1,9-dichloroacridine analogues

An In-depth Technical Guide on the Biological Activity of 1,9-Dichloroacridine Analogues

Introduction

Acridines are a class of nitrogen-containing heterocyclic aromatic compounds that have long been a subject of significant interest in medicinal chemistry. Their planar tricyclic structure allows them to intercalate into DNA, a property that forms the basis for their wide range of biological activities.[1] These activities include antibacterial, antimalarial, and notably, anticancer properties.[1] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active derivatives. Modifications at the 9-position have been a primary focus for developing potent therapeutic agents. This guide provides a comprehensive overview of the biological activities of this compound analogues, with a focus on their anticancer properties, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action

The biological activity of acridine derivatives is predominantly attributed to their interaction with DNA and the inhibition of key cellular enzymes.[1] The planar aromatic ring system of these compounds allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[1] This interaction can lead to a variety of cellular consequences, including the interference with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Furthermore, many acridine analogues are potent inhibitors of topoisomerase I and II, enzymes that are critical for managing DNA topology during cellular processes.[1][3][4] By stabilizing the covalent complex between topoisomerase and DNA, these compounds lead to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[4][5] Some derivatives have also been explored for their ability to inhibit other enzymes like telomerase and kinases.[1]

Below is a diagram illustrating the general mechanism of action for many anticancer acridine analogues.

Caption: General mechanism of anticancer acridine analogues.

Biological Activities of this compound Analogues

The primary therapeutic application explored for this compound analogues is in oncology. Extensive research has been dedicated to synthesizing and evaluating novel derivatives for their cytotoxic activity against a wide array of human cancer cell lines.

Anticancer Activity

The following tables summarize the in vitro anticancer activity of various acridine derivatives, including analogues that can be synthesized from this compound. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxic Activity of 9-Aminoacridine Derivatives

| Compound | Cell Line | Activity (CTC50 µg/mL) | Reference |

| Compound 9 | HeLa (Cervical Cancer) | 13.75 | [2] |

| A-549 (Lung Cancer) | 18.75 | [2] | |

| DLA (Dalton's Lymphoma Ascites) | 337.5 | [2] | |

| Compound 7 | HeLa (Cervical Cancer) | 31.25 | [2] |

| A-549 (Lung Cancer) | 36.25 | [2] |

Table 2: Cytotoxic Activity of Acridine Derivatives with Heterocyclic Substituents

| Compound | Cell Line | Activity (IC50 µM) | Reference |

| VIIc | HCT-116 (Colon Cancer) | 4.75 | |

| VIIa | HepG-2 (Liver Cancer) | 3.75 | |

| VIIb | HepG-2 (Liver Cancer) | 3.88 |

Table 3: Cytotoxic and Topoisomerase II Inhibitory Activity of 9-Anilinoacridine Analogues

| Compound | Target | Activity (IC50) | Reference |

| Compound 13 | P. falciparum (Chloroquine-resistant) | 25 nM | [6] |

| Mammalian Cells | 15 µM | [6] | |

| P. falciparum Topoisomerase II | 10 µM (decatenation inhibition) | [6] |

Table 4: Growth Inhibitory Activity of 3,9-Disubstituted Acridines

| Compound | Cell Line | Activity (GI50) | Reference |

| 17a | MCF7 (Breast Cancer) | 18.6 nM | [3] |

| 17b | SR (Leukemia) | 38.0 nM | [3] |

Structure-Activity Relationships (SAR)

The biological activity of acridine analogues is highly dependent on the nature and position of substituents on the acridine core. For 9-anilinoacridines, it has been observed that C-3,6-diamino substitution, low lipophilicity, and high pKa values significantly enhance their antimalarial activity against drug-resistant Plasmodium falciparum.[6] In a series of 3,9-disubstituted acridines, a strong correlation was found between the lipophilicity of the derivatives and their ability to stabilize the DNA intercalation complex.[3] The development of potent analogues often involves modifying the 9-substituent to optimize DNA binding, enzyme inhibition, and pharmacokinetic properties.[5] For instance, the introduction of phenyl-urea moieties at the 9-anilino position has been explored to create dual inhibitors of Src and MEK kinases.[7]

The logical relationship between structural modifications and biological activity is depicted in the diagram below.

Caption: Structure-Activity Relationship (SAR) for acridine analogues.

Experimental Protocols

The evaluation of the involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HeLa, A-549) are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The synthesized acridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the CTC50 or IC50 value is determined.[2]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known inhibitor (e.g., camptothecin) is used as a positive control, and a reaction without any compound serves as a negative control.

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide). Electrophoresis is performed to separate the different DNA topoisomers.

-

Visualization: The gel is visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a visible band corresponding to the supercoiled plasmid.[3][4]

The general workflow for the synthesis and evaluation of these compounds is outlined in the diagram below.

Caption: Typical experimental workflow for acridine analogue evaluation.

Conclusion

Analogues derived from the this compound scaffold represent a promising class of compounds with significant therapeutic potential, particularly as anticancer agents. Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerases I and II. Structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with improved potency and selectivity. The continued exploration of this chemical space, guided by detailed biological evaluation using the protocols described herein, is likely to yield novel drug candidates for the treatment of cancer and other diseases. Future research may also focus on optimizing the pharmacokinetic properties and reducing the toxicity of these compounds to enhance their clinical applicability.[1]

References

- 1. kronika.ac [kronika.ac]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Fluorescence of 1,9-Dichloroacridine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 1,9-dichloroacridine, with a specific focus on its fluorescent properties. While the acridine scaffold is a well-known fluorophore integral to various analytical and therapeutic agents, the specific photophysical characteristics of the 1,9-dichloro substituted derivative are not widely reported in publicly accessible literature. This document provides a framework for the systematic evaluation of this compound, outlining detailed experimental protocols and theoretical workflows.

Introduction to Acridine Fluorophores

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique chemical and physical properties. Their planar structure allows them to intercalate with DNA, leading to their use as antimicrobial agents and in chemotherapy. Furthermore, the rigid, conjugated system of the acridine ring is responsible for its intrinsic fluorescence, making these compounds valuable as fluorescent dyes and probes in cellular imaging and biochemical assays. The substitution pattern on the acridine core can significantly influence the compound's fluorescent properties, including its excitation and emission wavelengths, quantum yield, and fluorescence lifetime. Understanding these properties is crucial for the rational design of new acridine-based drugs and diagnostic tools.

Photophysical Properties of this compound

A thorough review of scientific literature did not yield specific quantitative photophysical data for this compound. The fluorescence quantum yield, excitation and emission maxima, and fluorescence lifetime for this particular isomer are not well-documented. Therefore, the following sections provide the experimental framework necessary to determine these critical parameters. For context, a generalized table of expected data is presented below, which researchers would aim to populate through the described experimental protocols.

Table 1: Photophysical Data for this compound (To Be Determined)

| Parameter | Symbol | Value | Conditions (e.g., Solvent) |

| Molar Absorptivity | ε | TBD | TBD |

| Excitation Maximum | λex | TBD | TBD |

| Emission Maximum | λem | TBD | TBD |

| Stokes Shift | Δλ | TBD | TBD |

| Fluorescence Quantum Yield | Φf | TBD | TBD |

| Fluorescence Lifetime | τ | TBD | TBD |

Experimental Protocols

The following protocols are based on established methods for the synthesis and analysis of similar acridine derivatives and provide a robust starting point for the investigation of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. A potential synthetic route involves the cyclization of a substituted N-phenylanthranilic acid followed by chlorination.

Materials:

-

N-phenylanthranilic acid derivative

-

Phosphorus oxychloride (POCl3)

-

Appropriate solvents (e.g., toluene, chloroform)

-

Reagents for purification (e.g., sodium bicarbonate, anhydrous sodium sulfate, silica gel)

Procedure:

-

Cyclization: The N-phenylanthranilic acid derivative is heated in a high-boiling point solvent to induce cyclization to the corresponding acridone.

-

Chlorination: The resulting acridone is refluxed with an excess of phosphorus oxychloride to yield the crude this compound.

-

Work-up: The reaction mixture is carefully poured onto ice, and the crude product is neutralized with a base such as sodium bicarbonate.

-

Extraction: The product is extracted into an organic solvent like chloroform. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Fluorescence Spectroscopy

To characterize the fluorescent properties of this compound, a series of spectroscopic measurements should be performed.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance and fluorescence.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the molar absorptivity (ε) and identify the absorption maxima (λabs).

-

Fluorescence Spectroscopy:

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Excite the sample at λex and scan the emission monochromator to record the fluorescence emission spectrum and determine the emission maximum (λem).

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: The fluorescence lifetime (τ) can be measured using a TCSPC system. The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

Potential Applications and Signaling Pathways

While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to other DNA-intercalating agents suggests potential applications in cancer research. If the compound exhibits fluorescence that is sensitive to its local environment (e.g., upon binding to a biomolecule), it could be developed as a fluorescent probe. For instance, a hypothetical application could involve its use to monitor DNA damage or repair pathways.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and detailed photophysical characterization of this compound. Although specific data for this compound are currently lacking in the literature, the outlined protocols and workflows offer a clear path for researchers to systematically investigate its fluorescent properties. The potential for developing novel fluorescent probes based on the this compound scaffold warrants further exploration, which could have significant implications for drug discovery and diagnostics. The scientific community is encouraged to undertake these studies to fill the existing knowledge gap and unlock the full potential of this intriguing molecule.

Theoretical Exploration of 1,9-Dichloroacridine's Electronic Structure: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acridines and the Significance of Halogenation

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA, a primary mechanism for its therapeutic effects. The substitution pattern on the acridine core profoundly influences its electronic properties, bioavailability, and target specificity.

Halogenation, in particular, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions. The introduction of chlorine atoms at the 1 and 9 positions of the acridine ring is anticipated to significantly alter the electron distribution, molecular orbital energies, and overall reactivity of the parent molecule. Understanding these electronic perturbations through theoretical studies is crucial for predicting the molecule's behavior in biological systems and for the rational design of novel acridine-based therapeutic agents.

Theoretical Methodology: A Practical Framework

A robust theoretical investigation of 1,9-dichloroacridine's electronic structure would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol

A standard protocol for such a study is outlined below. This workflow represents a common approach in computational chemistry for characterizing the electronic properties of organic molecules.

Caption: A generalized workflow for the computational analysis of a molecule's electronic structure.

Detailed Methodologies:

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or GAMESS would be employed.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for DFT calculations on organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for capturing the electronic effects of the chlorine atoms and the nitrogen heteroatom.

-